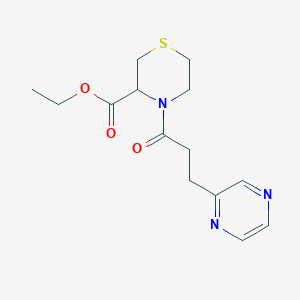
Ethyl 4-(3-pyrazin-2-ylpropanoyl)thiomorpholine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-pyrazin-2-ylpropanoyl)thiomorpholine-3-carboxylate is a complex organic compound that features a pyrazine ring, a thiomorpholine ring, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-pyrazin-2-ylpropanoyl)thiomorpholine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazine derivative, followed by the introduction of the thiomorpholine ring and the ester group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the final product.
化学反应分析
Types of Reactions
Ethyl 4-(3-pyrazin-2-ylpropanoyl)thiomorpholine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Ethyl 4-(3-pyrazin-2-ylpropanoyl)thiomorpholine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Ethyl 4-(3-pyrazin-2-ylpropanoyl)thiomorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes or receptors, modulating their activity. The thiomorpholine ring can enhance the compound’s binding affinity and specificity. The ester group can influence the compound’s solubility and stability.
相似化合物的比较
Ethyl 4-(3-pyrazin-2-ylpropanoyl)thiomorpholine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(3-pyrazin-2-ylpropanoyl)piperidine-3-carboxylate: This compound has a piperidine ring instead of a thiomorpholine ring, which may affect its biological activity and chemical properties.
Ethyl 4-(3-pyrazin-2-ylpropanoyl)morpholine-3-carboxylate: This compound has a morpholine ring instead of a thiomorpholine ring, which may influence its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 4-(3-pyrazin-2-ylpropanoyl)thiomorpholine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-2-20-14(19)12-10-21-8-7-17(12)13(18)4-3-11-9-15-5-6-16-11/h5-6,9,12H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULPCCUVDJEISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCCN1C(=O)CCC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














